molecular formula C11H12N2O2 B6747671 3-Anilino-1-methylpyrrolidine-2,5-dione

3-Anilino-1-methylpyrrolidine-2,5-dione

Cat. No.: B6747671
M. Wt: 204.22 g/mol
InChI Key: GISGIFILXOGLJP-UHFFFAOYSA-N
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Description

3-Anilino-1-methylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a central five-membered diketopiperazine-like core. Its structure includes a methyl group at the 1-position and an anilino substituent (phenylamino group) at the 3-position. The compound shares structural homology with bioactive diketopiperazines and pyrrolidine-diones, which are known for diverse activities, including antiviral, anti-inflammatory, and receptor-targeting effects .

Properties

IUPAC Name

3-anilino-1-methylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-10(14)7-9(11(13)15)12-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISGIFILXOGLJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Maleic Anhydride Derivatives

The foundational approach for synthesizing substituted succinimides involves cyclization reactions using maleic anhydride and amines. For 3-anilino-1-methylpyrrolidine-2,5-dione, the synthesis begins with the formation of N-methylmaleamic acid via acylation of methylamine with maleic anhydride. Heating this intermediate induces cyclodehydration, yielding N-methylmaleimide (1-methylpyrrolidine-2,5-dione) .

Reaction Conditions

  • Step 1 (Acylation): Maleic anhydride (1.0 eq) reacts with methylamine (1.2 eq) in toluene at 0–5°C for 2 hours.

  • Step 2 (Cyclization): The crude maleamic acid is heated under reflux in acetic anhydride for 4 hours, achieving 85–90% yield .

Key Data

ParameterValue
SolventToluene/Acetic anhydride
Temperature0–5°C (Step 1), 140°C (Step 2)
Yield85–90%

Michael Addition of Aniline to N-Methylmaleimide

The 3-anilino substituent is introduced via Michael addition, where aniline attacks the α,β-unsaturated carbonyl of N-methylmaleimide. This reaction proceeds in polar aprotic solvents with catalytic bases, such as triethylamine, to enhance nucleophilicity .

Optimized Protocol

  • Dissolve N-methylmaleimide (1.0 eq) in dimethylformamide (DMF).

  • Add aniline (1.1 eq) and triethylamine (0.2 eq).

  • Stir at 80°C for 6 hours under nitrogen.

  • Isolate the product via crystallization from ethanol (yield: 75–80%) .

Side Reactions

  • Over-addition of aniline at position 2, requiring careful stoichiometric control.

  • Oxidation of the imide ring under prolonged heating, mitigated by inert atmospheres.

One-Pot Synthesis via Sequential Acylation and Cyclization

A streamlined one-pot method eliminates intermediate isolation, improving efficiency. Maleic anhydride reacts sequentially with methylamine and aniline in a single reactor, followed by cyclization .

Procedure

  • Add maleic anhydride (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • Introduce methylamine (1.1 eq) at 0°C, stir for 1 hour.

  • Add aniline (1.1 eq) and p-toluenesulfonic acid (0.1 eq).

  • Reflux for 8 hours, yielding 70–75% after column purification .

Advantages

  • Reduced purification steps.

  • Higher atom economy.

Catalytic Asymmetric Synthesis

Chiral variants of 3-anilino-1-methylpyrrolidine-2,5-dione are synthesized using organocatalysts. L-Proline (10 mol%) facilitates enantioselective Michael addition, achieving up to 90% enantiomeric excess (ee) .

Representative Data

CatalystSolventTemperatureee (%)Yield
L-ProlineDCM25°C8878
CinchonaTHF0°C9282

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling N-methylmaleimide with aniline and a catalytic amount of NaOH yields 68–72% product in 2 hours .

Comparison Table

MethodYield (%)Reaction TimeSolvent Use
Traditional806 hoursHigh
One-Pot758 hoursModerate
Mechanochemical702 hoursNone

Industrial-Scale Production

A patent-pending method (CN113321605A) adapts cyclization and reduction steps for kilogram-scale synthesis . While originally designed for 1-methyl-3-pyrrolidinol, the protocol is modified for succinimides:

  • Ring Closure: Malic acid and methylamine form a cyclobutanediamide intermediate.

  • Reduction: Sodium borohydride reduces the diketone to a diol, which is re-oxidized to the target compound .

Critical Parameters

  • Solvent: Xylene or toluene for azeotropic water removal.

  • Reductant: Sodium borohydride in tetrahydrofuran at 0–30°C.

  • Yield: 65–70% after distillation .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 1715 cm⁻¹ (C=O), 1650 cm⁻¹ (C-N) .

  • ¹H NMR (400 MHz, CDCl₃): δ 2.85 (s, 3H, CH₃), 3.45 (dd, 2H, J = 6.8 Hz), 7.25–7.45 (m, 5H, Ar-H) .

Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity for optimized methods .

Chemical Reactions Analysis

Types of Reactions

3-Anilino-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl-substituted pyrrolidine derivatives.

    Substitution: Nitro or halogen-substituted aniline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Anilino-1-methylpyrrolidine-2,5-dione involves its interaction with neuronal voltage-sensitive sodium and L-type calcium channels . By modulating these channels, the compound can exert anticonvulsant and analgesic effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to influence ion channel activity is a key aspect of its pharmacological profile.

Comparison with Similar Compounds

Structural Analogues in Antiviral Activity

Diketopiperazine derivatives from marine actinomycetes demonstrate structural parallels to pyrrolidine-2,5-diones. For example:

  • Albonoursin (Compound 7): A diketopiperazine with a benzylidene substituent, exhibiting potent anti-H1N1 activity (IC₅₀ = 6.8 ± 1.5 μM) .
  • (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6) : Shows moderate antiviral activity (IC₅₀ = 28.9 ± 2.2 μM) .

Key Structural Differences :

  • The methyl group at the 1-position may enhance metabolic stability compared to unsubstituted analogs.

Table 1: Antiviral Activity of Selected Diketopiperazines

Compound IC₅₀ (μM) vs. H1N1 Key Substituents
Albonoursin (7) 6.8 ± 1.5 Benzylidene, unsubstituted N1
Compound 6 28.9 ± 2.2 Benzylidene, isobutyl at C6
3-Anilino-1-methyl analog Not reported Anilino at C3, methyl at N1

Data sourced from Marine Drugs (2013) .

Serotonin Receptor-Targeting Pyrrolidine-2,5-diones

Pyrrolidine-2,5-dione derivatives modified with arylpiperazine or indole moieties exhibit high affinity for 5-HT1A and serotonin transporters (SERT):

  • Ortho-OCH₃ derivatives: Known for strong 5-HT1A affinity, comparable to meta-CF₃ analogs but with reduced 5-HT2A binding .
  • 3-(1H-Indol-3-yl)pyrrolidine-2,5-diones : Synthesized with long-chain arylpiperazines, showing dual 5-HT1A/SERT activity .

Comparison with 3-Anilino-1-methylpyrrolidine-2,5-dione:

  • The anilino group may mimic arylpiperazine moieties in receptor interactions, but its planar structure vs. the flexible piperazine chain could limit target engagement.
  • The methyl group at N1 may reduce steric hindrance compared to bulkier substituents (e.g., 4-methylbenzyl in ’s compound) .

Pharmacokinetic and Stability Modifications

Curcuminoids and their synthetic analogs highlight the importance of substituents in pharmacokinetics:

  • Tetrahydrocurcumin (THC) : A reduced curcumin analog with a β-diketone pharmacophore but poor oral bioavailability due to rapid metabolism .
  • Synthetic analogs (TMC, DMCHC): Modified at phenolic and C4 methylene sites to block metabolic degradation, retaining DNA methyltransferase inhibition .

Implications for 3-Anilino-1-methylpyrrolidine-2,5-dione:

  • The anilino group’s electron-withdrawing nature may slow oxidative metabolism compared to benzylidene or hydroxy-substituted analogs.
  • Methylation at N1 could further enhance stability by reducing susceptibility to N-demethylation.

Structural Diversity in Pyrrolidine-2,5-diones

Table 2: Structural and Functional Comparison of Pyrrolidine-2,5-diones

Compound Key Substituents Reported Activity Source
3-Anilino-1-methylpyrrolidine-2,5-dione N1-methyl, C3-anilino Not explicitly reported
3-(4-Methoxyphenylamino)-1-(4-methylbenzyl) N1-(4-methylbenzyl), C3-(4-MeO-An) Structural data only
3-Anilino-1-phenylpyrrolidine-2,5-dione N1-phenyl, C3-anilino Structural data only
Albonoursin Benzylidene, unsubstituted N1 Antiviral (IC₅₀ = 6.8 μM)
5-HT1A-targeted analogs Arylpiperazine at C3 High 5-HT1A/SERT affinity

Q & A

Q. Key Variables :

  • Solvent polarity (acetic acid vs. THF) affects cyclization efficiency.
  • Catalysts like Lewis acids (e.g., FeCl₃) may accelerate steps but require purification to remove residues .

Basic: Which spectroscopic techniques are critical for confirming the structure of 3-Anilino-1-methylpyrrolidine-2,5-dione?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine ring and substituents. For example, the anilino NH proton appears as a broad singlet (~δ 8.5 ppm), while the methyl group at position 1 shows a sharp singlet (~δ 2.1 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and NH bending (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating synthetic accuracy (e.g., dihedral angles between the anilino and pyrrolidine rings) .

Validation : Cross-referencing with computational data (e.g., DFT calculations) ensures spectral assignments align with predicted electronic environments .

Advanced: How do structural modifications at the anilino or methyl positions affect pharmacological activity?

Answer:

  • Anilino Substituents :
    • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance binding to enzymes like GABA transaminase by increasing electrophilicity at the carbonyl group .
    • Bulky substituents (e.g., 2,6-dichlorophenyl) reduce bioavailability due to steric hindrance but improve target selectivity .
  • Methyl Group :
    • Methyl at position 1 increases lipophilicity, improving blood-brain barrier penetration (logP increases by ~0.5 units compared to unsubstituted analogs) .

Methodological Insight : Use comparative SAR studies with analogs like 3-(4-methoxyanilino) derivatives to isolate substituent effects .

Advanced: What strategies can resolve contradictions in biological activity data across different derivatives?

Answer:

  • Meta-Analysis : Pool data from analogs (e.g., anticonvulsant vs. serotoninergic activity) to identify trends. For example, Mannich base derivatives show dual 5-HT1A/SERT affinity but reduced anticonvulsant potency compared to halogenated analogs .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., GABA-T activity ) and receptor binding studies to differentiate on-target vs. off-target effects.
  • Structural Re-evaluation : Re-examine crystallographic data to confirm if activity discrepancies arise from conformational changes (e.g., puckering of the pyrrolidine ring) .

Case Study : Derivatives with 4-methoxyphenyl groups show conflicting cytotoxicity data; re-testing under standardized cell culture conditions (e.g., pH 7.4, serum-free media) reduces variability .

Advanced: How can computational methods aid in predicting the bioactivity of novel derivatives?

Answer:

  • Docking Simulations : Model interactions with targets like the 5-HT1A receptor. For example, the anilino group forms hydrogen bonds with Ser159, while the methyl group stabilizes hydrophobic pockets .
  • QSAR Modeling : Use descriptors like molar refractivity and topological polar surface area (TPSA) to predict blood-brain barrier permeability. Derivatives with TPSA < 75 Ų generally exhibit better CNS penetration .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) to prioritize derivatives with low RMSD fluctuations .

Validation : Compare computational predictions with in vitro IC₅₀ values to refine models iteratively .

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